
6-Methyl-1-heptanol
Overview
Description
6-Methyl-1-heptanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its use as a flavor and fragrance agent due to its pleasant aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methyl-1-heptanol can be synthesized through various methods. One common synthetic route involves the reduction of 6-methyl-1-heptanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 6-methyl-1-heptanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation reaction converts the aldehyde group (-CHO) to an alcohol group (-OH), yielding this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 6-methyl-1-heptanal or 6-methylheptanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 6-methylheptane using strong reducing agents.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 6-Methyl-1-heptanal, 6-Methylheptanoic acid.
Reduction: 6-Methylheptane.
Substitution: 6-Methyl-1-chloroheptane.
Scientific Research Applications
Industrial Applications
Solvent and Chemical Intermediate
6-Methyl-1-heptanol is widely used as a solvent in the formulation of cutting and lubricating oils, hydraulic fluids, and other industrial chemicals. Its properties allow it to dissolve a wide range of substances, making it valuable in manufacturing processes .
Flavoring Agent
The compound is also utilized as a flavoring agent due to its pleasant odor profile. It is found in various food products where it contributes to the overall flavor complexity. Research indicates that it can be derived from natural sources, enhancing its appeal in the food industry .
Biological Applications
Pheromone Research
Recent studies have identified this compound as a potential pheromone component in rodents. Specifically, it has been shown to bind with proteins in the preputial gland of male field rats, suggesting its role in signaling and communication among these animals . This discovery opens avenues for pest control strategies that exploit pheromonal communication.
Antifungal Properties
Research has highlighted the antifungal potential of related compounds like 6-methyl-2-heptanone, which shares structural similarities with this compound. These studies indicate that such compounds may inhibit fungal growth effectively, presenting opportunities for agricultural applications in disease control .
Table 1: Summary of Applications and Findings
Mechanism of Action
The mechanism of action of 6-Methyl-1-heptanol involves its interaction with biological membranes and proteins. As an alcohol, it can disrupt lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific protein targets, altering their function and leading to various biological effects.
Comparison with Similar Compounds
1-Heptanol: A straight-chain alcohol with similar properties but lacks the methyl group at the sixth position.
2-Heptanol: An isomer with the hydroxyl group at the second carbon, differing in its physical and chemical properties.
3-Heptanol: Another isomer with the hydroxyl group at the third carbon.
Uniqueness of 6-Methyl-1-heptanol: this compound is unique due to the presence of a methyl group at the sixth position, which influences its boiling point, solubility, and reactivity compared to its straight-chain and other isomeric counterparts .
Biological Activity
6-Methyl-1-heptanol, a branched-chain alcohol with the molecular formula CHO, is notable for its diverse biological activities. This compound has garnered attention in various fields, including pharmacology, agriculture, and environmental science. Its potential applications range from antimicrobial properties to its role as a catalyst in industrial processes.
- Molecular Weight : 130.23 g/mol
- CAS Number : 1653-40-3
- Chemical Structure : A branched alcohol with a methyl group at the sixth carbon of the heptanol chain.
Biological Activity Overview
This compound exhibits several biological activities, including antimicrobial, antifungal, and potential therapeutic effects. Below are detailed findings from various studies highlighting its biological significance.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for use in antimicrobial formulations.
Table 1: Summary of Antimicrobial Activity
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Bacillus subtilis | 18 |
Antifungal Properties
In addition to its antibacterial effects, this compound has demonstrated antifungal activity against plant pathogens. For instance, studies have reported its efficacy against Alternaria solani, a common fungal pathogen affecting crops.
Case Study: Inhibition of Alternaria solani
A study investigated the impact of this compound on the mycelial growth and conidial germination of A. solani. The results indicated:
- EC50 Value : The effective concentration required to inhibit 50% of fungal growth was determined.
- Mechanism of Action : Electron microscopy revealed that exposure led to structural damage in hyphal cells and disrupted cellular integrity by affecting ATP release and gene expression related to sporulation.
The mechanisms underlying the biological activity of this compound involve:
- Cell Membrane Disruption : The compound interacts with microbial cell membranes, leading to leakage of cellular contents.
- Gene Expression Modulation : It down-regulates genes associated with pathogenicity in fungi, thereby reducing their virulence.
Applications in Agriculture
Due to its antimicrobial and antifungal properties, this compound is being explored as a natural pesticide alternative. Its ability to control plant pathogens without harmful chemicals presents an eco-friendly option for sustainable agriculture.
Chemical Reactions Analysis
Oxidation Reactions
6-Methyl-1-heptanol undergoes oxidation to form aldehydes or carboxylic acids, depending on reaction conditions.
Reaction Type | Conditions | Product | Yield/Notes |
---|---|---|---|
Mild Oxidation | Pyridinium chlorochromate (PCC) | 6-Methylheptanal (C₈H₁₆O) | Selective oxidation to the aldehyde without over-oxidation. |
Strong Oxidation | KMnO₄/H₂SO₄ or CrO₃ | 6-Methylheptanoic acid (C₈H₁₆O₂) | Complete oxidation to the carboxylic acid; requires acidic conditions. |
Key Findings :
-
Oxidation pathways are influenced by the primary alcohol’s position and steric effects from the methyl group.
-
Over-oxidation to the carboxylic acid is common with strong oxidizing agents like KMnO₄.
Esterification
The hydroxyl group reacts with carboxylic acids or acyl chlorides to form esters.
Reagent | Conditions | Product | Application |
---|---|---|---|
Acetic Acid | H₂SO₄ (catalytic) | 6-Methylheptyl acetate (C₁₀H₂₀O₂) | Fragrance industry (fruity notes). |
Acetyl Chloride | Room temperature | 6-Methylheptyl acetate | High yields due to reactivity of acyl chlorides. |
Mechanism :
-
Acid-catalyzed nucleophilic acyl substitution.
Substitution Reactions
The hydroxyl group can be replaced by halogens or other leaving groups.
Reagent | Conditions | Product | Notes |
---|---|---|---|
Thionyl Chloride (SOCl₂) | Reflux in ether | 6-Methyl-1-heptyl chloride (C₈H₁₇Cl) | Produces HCl gas as a byproduct. |
HBr (48%) | H₂SO₄ catalyst, Δ | 6-Methyl-1-heptyl bromide (C₈H₁₇Br) | Follows Sₙ2 mechanism due to primary alcohol structure. |
Industrial Relevance :
-
Alkyl halides derived from this compound serve as intermediates in surfactant synthesis.
Dehydration to Alkenes
Acid-catalyzed dehydration produces alkenes via β-elimination.
Catalyst | Conditions | Major Product | Byproducts |
---|---|---|---|
H₃PO₄ | 160–180°C | 6-Methyl-1-heptene (C₈H₁₆) | Diethyl ether (trace amounts). |
Regioselectivity :
-
Follows Zaitsev’s rule, favoring the more substituted alkene (e.g., 6-methyl-1-heptene over terminal alkenes).
Reduction Reactions
While this compound itself is an alcohol, its precursors (e.g., aldehydes) are often reduced to form it.
Substrate | Reducing Agent | Product | Yield |
---|---|---|---|
6-Methylheptanal | NaBH₄ in ethanol | This compound | >90%. |
6-Methylheptanoic Acid | LiAlH₄ in ether | This compound | Requires anhydrous conditions. |
Industrial Synthesis :
-
Catalytic hydrogenation of aldehydes over Pd/C is a scalable method.
Complexation and Biological Interactions
This compound interacts with biological systems as a semiochemical.
Interaction | System | Role | Reference |
---|---|---|---|
Pheromone Binding | Rodent preputial glands | Binds to α2u-globulin pheromone carriers | |
Antimicrobial Activity | In vitro assays | Inhibits bacterial growth at 0.3–0.5 mg/mL |
Mechanistic Insight :
Reaction Conditions and Outcomes
Reaction Type | Reagent/Conditions | Product | Yield/Selectivity |
---|---|---|---|
Oxidation (Mild) | PCC | 6-Methylheptanal | >85% |
Oxidation (Strong) | KMnO₄/H₂SO₄ | 6-Methylheptanoic acid | >90% |
Esterification | Acetic Acid/H₂SO₄ | 6-Methylheptyl acetate | ~80% |
Dehydration | H₃PO₄/Δ | 6-Methyl-1-heptene | ~75% |
Key Research Findings
-
Catalyst Recycling : Industrial processes using glycerol-based catalysts (e.g., NaOH in glycerol) enable efficient recycling of the catalyst phase, minimizing waste .
-
Byproduct Suppression : Using glycerol instead of water in condensation reactions reduces MIBK (methyl isobutyl ketone) formation by >60% .
-
Biological Activity : Demonstrates antimicrobial effects against Staphylococcus aureus (MIC = 0.3 mg/mL).
Q & A
Basic Research Questions
Q. How can 6-methyl-1-heptanol be unambiguously identified in a laboratory setting?
- Methodological Answer : Use gas chromatography (GC) coupled with mass spectrometry (MS) to confirm retention time and fragmentation patterns. Compare retention indices (RI) against known standards (polar columns, temperature ramps) . Validate structural identity via IR spectroscopy to detect characteristic hydroxyl (O-H) and C-O stretching vibrations (~3300 cm⁻¹ and ~1050 cm⁻¹, respectively) . Cross-reference with IUPAC Standard InChIKey (BWDBEAQIHAEVLV-UHFFFAOYSA-N) and CAS Registry Number (1653-40-3) .
Q. What are the recommended storage and handling protocols for this compound?
- Methodological Answer : Store at 2–8°C (refrigerated) to minimize degradation . Handle in a fume hood to avoid inhalation (H333 hazard) and skin contact (H313 hazard). Use nitrile gloves and safety goggles during experiments . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste contractors to prevent environmental contamination .
Q. What synthetic routes are available for this compound?
- Methodological Answer : A two-step synthesis involves (1) nitrile formation via substitution of 5-methyl-1-bromohexane with NaCN, followed by (2) hydrolysis of the nitrile to 6-methylheptanoic acid using HCl, and subsequent reduction with LiAlH₄ to yield this compound . Purity intermediates via distillation (boiling point: 187°C) and confirm yields by GC .
Q. How can thermodynamic properties (e.g., enthalpy of vaporization) be experimentally determined for this compound?
- Methodological Answer : Use static vapor pressure measurements across a temperature range (354–445 K) to calculate ΔvapH via the Clausius-Clapeyron equation. Reported values (55.2 kJ/mol at 369 K) align with NIST-referenced data . Validate with differential scanning calorimetry (DSC) for phase change transitions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in GC retention times when analyzing this compound derivatives?
- Methodological Answer : Calibrate GC systems with internal standards (e.g., n-alkanes) to normalize retention indices. For diol derivatives (e.g., 6-methyl-1,2-heptanediol), optimize column polarity and temperature gradients to separate co-eluting peaks. Cross-validate with nuclear magnetic resonance (NMR) to confirm structural assignments .
Q. What experimental strategies optimize the quantification of trace this compound in biological matrices (e.g., rodent secretions)?
- Methodological Answer : Employ headspace solid-phase microextraction (HS-SPME) paired with GC-MS to isolate volatile compounds from glandular secretions. Use selective ion monitoring (SIM) for m/z 130.23 (molecular ion) to enhance sensitivity. Spike samples with deuterated internal standards (e.g., d₃-6-methyl-1-heptanol) for isotope dilution quantification .
Q. How does this compound’s logP value (2.72) influence its environmental persistence, and what analytical methods assess its ecotoxicity?
- Methodological Answer : The moderate logP suggests moderate hydrophobicity, requiring OECD 301F biodegradability testing in activated sludge. For aquatic toxicity, conduct Daphnia magna acute immobilization assays (OECD 202). Monitor bioaccumulation potential via bioconcentration factor (BCF) modeling using EPI Suite .
Q. What role does this compound play in plant volatile organic compound (VOC) profiles, and how can exogenous treatments alter its biosynthesis?
- Methodological Answer : In tomato fruits, this compound is a flavor-related VOC. Exogenous 5-aminolevulinic acid (ALA) at 200 mg/L suppresses its synthesis (0.41 → 0.21 μg/g), likely via competitive inhibition of fatty acid pathways. Quantify using dynamic headspace-GC with flame ionization detection (FID) and validate with tandem MS .
Q. How can researchers address conflicting data on the compound’s pKa (15.20 ± 0.10) in non-aqueous systems?
- Methodological Answer : Perform potentiometric titrations in aprotic solvents (e.g., DMSO) using a glass electrode calibrated with quinhydrone. Compare with computational predictions (e.g., COSMO-RS) to reconcile experimental and theoretical values .
Q. Experimental Design & Data Analysis
Q. What controls are essential when studying this compound’s role in chemical communication in rodents?
- Methodological Answer : Include sham-operated animals to control for surgical stress. Use gas chromatography-olfactometry (GC-O) to correlate peak retention times with behavioral responses (e.g., scent-marking). Normalize metabolite levels to urinary creatinine to account for dilution effects .
Q. How should researchers design dose-response studies to evaluate this compound’s phytotoxic effects?
- Methodological Answer : Apply foliar sprays at logarithmic concentrations (1–1000 μM) on model plants (e.g., Arabidopsis). Measure chlorophyll fluorescence (Fv/Fm) and reactive oxygen species (ROS) via DCFH-DA staining. Use ANOVA with Tukey’s post-hoc test to identify significant thresholds .
Properties
IUPAC Name |
6-methylheptan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDBEAQIHAEVLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O, Array | |
Record name | ISOOCTYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8756 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872375 | |
Record name | 6-Methyl-1-heptanol | |
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Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals., Liquid, Clear, colorless liquid; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a faint, pleasant odor., Clear, colorless liquid. | |
Record name | ISOOCTYL ALCOHOL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isooctanol | |
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Record name | Isooctyl alcohol | |
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Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |
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Record name | ISOOCTYL ALCOHOL | |
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Record name | Isooctyl alcohol | |
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Boiling Point |
367 °F at 760 mmHg (USCG, 1999), 188 °C; 95.8 °C at 20 atm, 83-91 °C, 367 °F | |
Record name | ISOOCTYL ALCOHOL | |
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Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |
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Record name | ISOOCTYL ALCOHOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/332 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Isooctyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
180 °F (USCG, 1999), 82 °C, 180 °F (82 °C) (Open cup), 82 °C o.c., 180 °F (open-cup), (oc) 180 °F | |
Record name | ISOOCTYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8756 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isooctyl alcohol | |
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Record name | ISOOCTYL ALCOHOL | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ISOOCTYL ALCOHOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/332 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Isooctyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Soluble in ethanol, ether, In water, 640 mg/L at 25 °C, Solubility in water: none, Insoluble | |
Record name | ISOOCTYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8756 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISOOCTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Isooctyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.832 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8176 at 25 °C, Bulk density = 6.95 lb/gal, Relative density (water = 1): 0.83, 0.832, 0.83 | |
Record name | ISOOCTYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8756 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISOOCTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ISOOCTYL ALCOHOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/332 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Isooctyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 4.5 | |
Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1.03 mmHg (USCG, 1999), 0.34 [mmHg], 0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/, Vapor pressure, Pa at 20 °C: 50, 0.4 mmHg | |
Record name | ISOOCTYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8756 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isooctyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/530 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ISOOCTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ISOOCTYL ALCOHOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/332 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Isooctyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Clear, colorless liquid. | |
CAS No. |
26952-21-6, 1653-40-3, 40742-11-8, 68526-83-0, 68551-09-7 | |
Record name | ISOOCTYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8756 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 6-Methylheptan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Titanium(4+) 6-methylheptan-1-olate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040742118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alcohols, C7-9-iso-, C8-rich | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alcohols, C7-9-branched | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C7-9-iso-, C8-rich | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C7-9-branched | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Methyl-1-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alcohols, C7-9-iso-, C8-rich | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Titanium(4+) 6-methylheptan-1-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C7-9-branched | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.854 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isooctan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Methylheptan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHYLHEPTAN-1-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJF7D6C38T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISOOCTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOOCTYL ALCOHOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0497 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ISOOCTYL ALCOHOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/332 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Isooctyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/NS757E20.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
less than 212 °F (USCG, 1999), -106 °C, <212 °F, <-105 °F | |
Record name | ISOOCTYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8756 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISOOCTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOOCTYL ALCOHOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/332 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Isooctyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0354.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.